

Spectroscopic Profile of Diethyl (cyanomethyl)phosphonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl (cyanomethyl)phosphonate

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **diethyl (cyanomethyl)phosphonate** (CAS No. 2537-48-6), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a critical resource for compound verification and reaction monitoring.

Summary of Spectroscopic Data

The spectroscopic data for **diethyl (cyanomethyl)phosphonate** is summarized below. These values are compiled from various spectral databases and literature sources, providing a reliable reference for researchers.^{[1][2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **diethyl (cyanomethyl)phosphonate**. The proton (^1H), carbon-13 (^{13}C), and phosphorus-31 (^{31}P) NMR data are presented below.

Table 1: ^1H NMR Spectroscopic Data Solvent: CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.25	Quintet	8.7	O-CH ₂
2.90	Doublet	20.9	P-CH ₂ -CN
1.40	Triplet	-	CH ₃

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
114.7	CN
64.4	O-CH ₂
18.0 (d, JPC = 142 Hz)	P-CH ₂
16.2 (d, JPC = 6 Hz)	CH ₃

Table 3: ³¹P NMR Spectroscopic Data Solvent: CDCl₃, Proton Decoupled

Chemical Shift (δ) ppm	Assignment
~20-25	P=O

Note: The exact chemical shift can vary depending on the solvent and concentration.

The provided range is typical for diethyl phosphonates.[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands Sample Preparation: Neat

Wavenumber (cm ⁻¹)	Intensity	Assignment
2250 - 2200	Strong, Sharp	C≡N stretch
1250 - 1200	Strong	P=O stretch
1050 - 1000	Strong	P-O-C stretch
2985 - 2850	Medium	C-H stretch (alkyl)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
177	Low	[M] ⁺ (Molecular Ion)
150	Moderate	[M - C ₂ H ₃] ⁺
137	High	[M - C ₂ H ₄ O] ⁺
122	High	[M - C ₂ H ₅ O - CH ₃] ⁺
109	Very High	[M - C ₂ H ₅ O - C ₂ H ₄] ⁺
81	High	[PO ₃ H ₂] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

- Sample Preparation: Approximately 10-20 mg of **diethyl (cyanomethyl)phosphonate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - A standard single-pulse experiment is performed.
 - The spectral width is set to approximately 16 ppm, centered around 6 ppm.
 - A 30-degree pulse angle is used with a relaxation delay of 1-2 seconds.
 - 16 to 32 scans are typically acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled experiment (e.g., zgpg30) is used.
 - The spectral width is set to approximately 240 ppm, centered around 120 ppm.
 - A 30-degree pulse angle and a relaxation delay of 2 seconds are employed.
 - Several hundred to a few thousand scans are acquired due to the low natural abundance of ^{13}C .
- ^{31}P NMR Acquisition:
 - A proton-decoupled, single-pulse experiment is performed.
 - The spectral width is set to a range appropriate for phosphonates (e.g., 100 ppm), centered around 30 ppm.
 - 85% H_3PO_4 in D_2O is used as an external standard.
 - A 30-degree pulse angle and a relaxation delay of 2-5 seconds are used.
 - 64 to 128 scans are generally sufficient.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: For an ATR-FTIR measurement, a small drop of neat **diethyl (cyanomethyl)phosphonate** liquid is placed directly onto the ATR crystal.
- Acquisition:
 - A background spectrum of the clean ATR crystal is recorded.
 - The sample spectrum is then recorded.
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
 - The spectrum is recorded over the range of 4000 to 400 cm^{-1} .

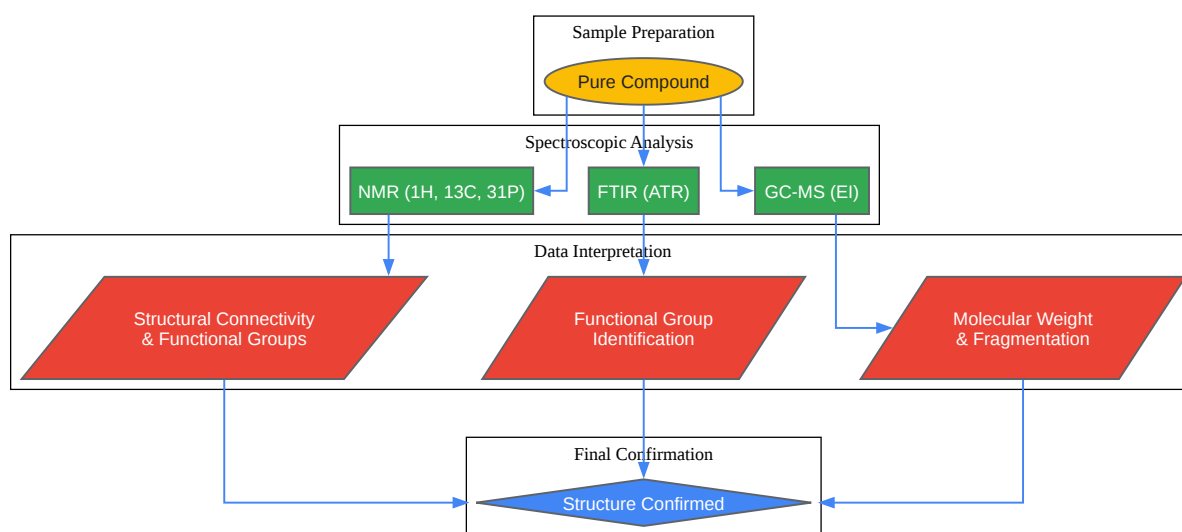
Mass Spectrometry

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Preparation: A dilute solution of **diethyl (cyanomethyl)phosphonate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Conditions (for sample introduction):
 - Injector Temperature: $250\text{ }^{\circ}\text{C}$
 - Oven Program: Initial temperature of $50\text{ }^{\circ}\text{C}$, hold for 1 minute, then ramp to $250\text{ }^{\circ}\text{C}$ at $10\text{ }^{\circ}\text{C}/\text{min}$.
 - Carrier Gas: Helium at a constant flow rate of $1\text{ mL}/\text{min}$.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV .

- Source Temperature: 230 °C.
- Mass Range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **diethyl (cyanomethyl)phosphonate**.



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Caption: Workflow for the spectroscopic characterization of an organic compound.

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